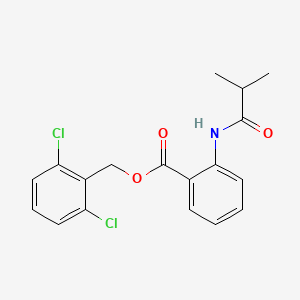![molecular formula C21H17N3OS2 B4094164 N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4094164.png)
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
描述
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring fused with a thiadiazole ring and a diphenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylethyl chloride and an appropriate catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Coupling Reactions: The final step involves coupling the thiadiazole and thiophene rings through an amide bond formation using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It can serve as a probe to study various biological pathways and molecular interactions.
作用机制
The mechanism of action of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways or microbial growth.
Modulating Receptors: It can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Interfering with DNA/RNA: It can intercalate into DNA or RNA, affecting their function and replication.
相似化合物的比较
Similar Compounds
N-(2,2-Diphenylethyl)-4-nitrobenzamide: Shares the diphenylethyl group but has a different core structure.
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Uniqueness
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of a thiadiazole ring, a thiophene ring, and a diphenylethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-20(18-12-7-13-26-18)22-21-24-23-19(27-21)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROUIKFHCDDNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NN=C(S2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



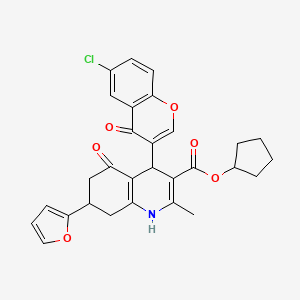
![2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine](/img/structure/B4094106.png)
![N-[4-(3-methyl-1-piperidinyl)-3-nitrophenyl]acetamide](/img/structure/B4094108.png)
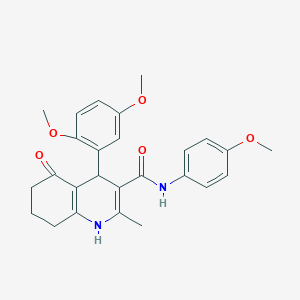
![1-[(4-iodobenzyl)oxy]-3-(4-methoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094129.png)
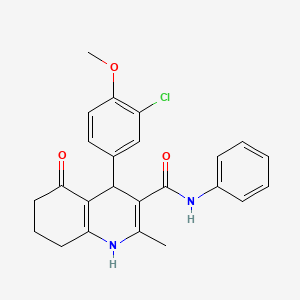
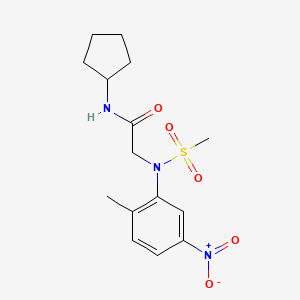
![N-[2-(3-ethoxyphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4094149.png)
![2-[4-(4-Phenylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4094151.png)
![3-bromo-N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094152.png)
![butyl {5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4094170.png)
